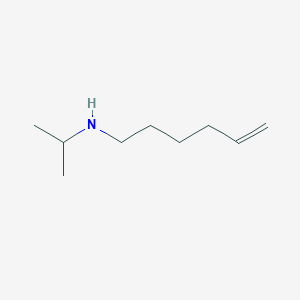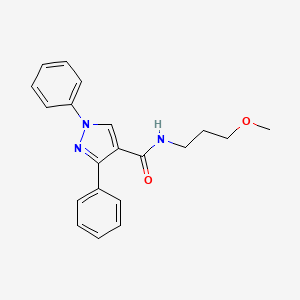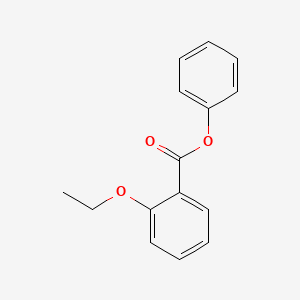
Phenyl 2-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-ethoxybenzoate is an organic compound with the molecular formula C15H14O3 It is characterized by its aromatic ester structure, which includes a phenyl group attached to an ethoxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl 2-ethoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethoxybenzoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 2-ethoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can hydrolyze to form 2-ethoxybenzoic acid and phenol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products:
Hydrolysis: 2-ethoxybenzoic acid and phenol.
Reduction: 2-ethoxybenzyl alcohol.
Substitution: Various substituted phenyl 2-ethoxybenzoates depending on the electrophile used.
Aplicaciones Científicas De Investigación
Phenyl 2-ethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenyl 2-ethoxybenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release active components that may interact with enzymes or receptors in biological systems. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical reagent.
Comparación Con Compuestos Similares
Phenyl 2-ethoxybenzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the ethoxy group, leading to different chemical properties and reactivity.
Ethyl benzoate: Contains an ethyl group instead of a phenyl group, affecting its aromaticity and applications.
Methyl 2-ethoxybenzoate: Similar structure but with a methyl group, leading to variations in its physical and chemical properties.
Uniqueness: this compound’s unique combination of a phenyl group and an ethoxybenzoate moiety provides distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
79515-58-5 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
phenyl 2-ethoxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-2-17-14-11-7-6-10-13(14)15(16)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Clave InChI |
YBTFWFBOFYWTAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


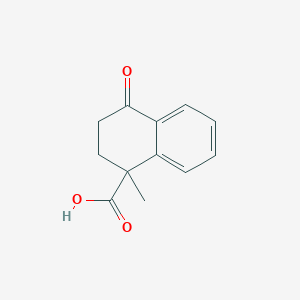

![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)
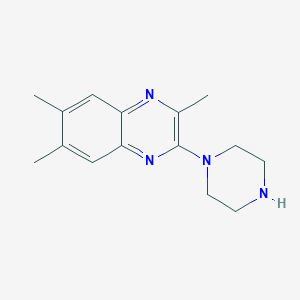
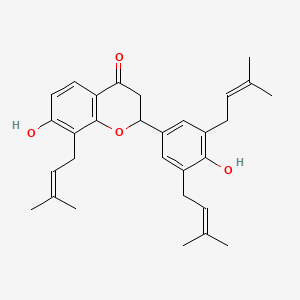
![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)

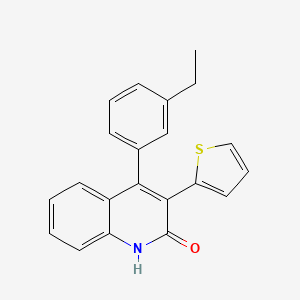
![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)

![ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13877171.png)
